molecular formula C10H10F2O4 B12534434 Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester CAS No. 651331-91-8

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester

Cat. No.: B12534434
CAS No.: 651331-91-8
M. Wt: 232.18 g/mol
InChI Key: CYXSUWGYLXSXHZ-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester is a chemical compound with a complex structure that includes a benzoic acid core substituted with a difluoroethoxy group and a hydroxy group, and esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester typically involves multiple steps. One common method includes the esterification of 4-(2,2-difluoroethoxy)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often require refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach can enhance the yield and purity of the product while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester involves its interaction with molecular targets such as enzymes or receptors. The difluoroethoxy group may enhance the compound’s binding affinity and specificity, while the hydroxy and ester groups can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid, 4-hydroxy-, methyl ester: Lacks the difluoroethoxy group, which may result in different chemical properties and biological activities.

    Benzoic acid, 4-(2,2-difluoroethoxy)-, methyl ester: Lacks the hydroxy group, which can affect its reactivity and interactions.

Uniqueness

The presence of both the difluoroethoxy and hydroxy groups in benzoic acid, 4-(2,2-difluoroethoxy)-2-hydroxy-, methyl ester makes it unique compared to similar compounds

Properties

CAS No.

651331-91-8

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

methyl 4-(2,2-difluoroethoxy)-2-hydroxybenzoate

InChI

InChI=1S/C10H10F2O4/c1-15-10(14)7-3-2-6(4-8(7)13)16-5-9(11)12/h2-4,9,13H,5H2,1H3

InChI Key

CYXSUWGYLXSXHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OCC(F)F)O

Origin of Product

United States

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